molecular formula C19H24N4 B2831572 2-(4-benzylpiperazino)-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine CAS No. 88268-01-3

2-(4-benzylpiperazino)-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine

Cat. No.: B2831572
CAS No.: 88268-01-3
M. Wt: 308.429
InChI Key: RVBCZDXWSUFMQA-UHFFFAOYSA-N
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Description

2-(4-Benzylpiperazino)-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine is a heterocyclic compound that features a pyrimidine ring fused with a cyclopentane ring and substituted with a benzylpiperazine group. This compound is of interest due to its potential pharmacological properties and its role in various chemical reactions.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzylpiperazino)-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine typically involves the following steps:

    Formation of the Cyclopenta[d]pyrimidine Core: The core structure can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyrimidine and cyclopentanone under acidic or basic conditions.

    Introduction of the Benzylpiperazine Group: The benzylpiperazine moiety is introduced via a nucleophilic substitution reaction. This step often involves the reaction of the cyclopenta[d]pyrimidine core with 1-benzylpiperazine in the presence of a suitable base like potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzylpiperazino)-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to reduce any present carbonyl groups.

    Substitution: Nucleophilic substitution reactions are common, especially at the piperazine nitrogen atoms, using alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions include various oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

2-(4-Benzylpiperazino)-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Phenylpiperazino)-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine
  • 2-(4-Methylpiperazino)-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine
  • 2-(4-Benzylpiperazino)-4-ethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine

Uniqueness

2-(4-Benzylpiperazino)-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine is unique due to the specific combination of its structural features, which confer distinct pharmacological properties. The presence of the benzylpiperazine group enhances its ability to interact with biological targets, making it a valuable compound for medicinal chemistry research.

Properties

IUPAC Name

2-(4-benzylpiperazin-1-yl)-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4/c1-15-17-8-5-9-18(17)21-19(20-15)23-12-10-22(11-13-23)14-16-6-3-2-4-7-16/h2-4,6-7H,5,8-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVBCZDXWSUFMQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCCC2=NC(=N1)N3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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